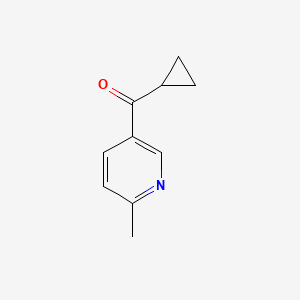

5-Cyclopropanecarbonyl-2-methylpyridine

Description

5-Cyclopropanecarbonyl-2-methylpyridine is a pyridine derivative with a methyl group at position 2 and a cyclopropanecarbonyl substituent at position 5. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the carbonyl group enhances electrophilicity and polarity. The compound’s molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol.

Properties

IUPAC Name |

cyclopropyl-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9(6-11-7)10(12)8-4-5-8/h2-3,6,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEIJZJQUKNNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropanecarbonyl-2-methylpyridine typically involves the cyclopropanation of 2-methylpyridine. This can be achieved using methods such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to introduce the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropanecarbonyl-2-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropanecarbonyl-2-methylpyridine can be used as a building block for the synthesis of more complex molecules. Its cyclopropane ring makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing molecules on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.

Industry: In the chemical industry, 5-Cyclopropanecarbonyl-2-methylpyridine can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Cyclopropanecarbonyl-2-methylpyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and functional group impacts among 5-Cyclopropanecarbonyl-2-methylpyridine and analogous pyridine/pyrimidine derivatives:

Electronic and Steric Effects

- Cyclopropane vs. Cyclopentyl Substituents :

The cyclopropanecarbonyl group in the target compound induces greater steric tension and electron-withdrawing effects compared to the cyclopentyl group in 5-Cyclopentyl-2-(4-methylphenyl)pyridine . This increases electrophilicity at the pyridine’s nitrogen, enhancing reactivity in nucleophilic substitutions . - Methyl vs. Chloro/Carboxylic Acid Groups :

The methyl group at position 2 in the target compound provides moderate steric hindrance, while the chloro and carboxylic acid groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduce stronger electronic effects (e.g., acidity, hydrogen bonding) .

Bond Geometry and Reactivity

- Bond Angles: Cyclopropane’s 60° bond angles (vs. In 5-Cyclopentyl-2-(4-methylphenyl)pyridine, bond angles for the cyclopentyl group (e.g., C15A-C16A-C17A = 1.391°) reflect relaxed tetrahedral geometry .

- Bond Lengths :

The carbonyl group (C=O) in the target compound shortens adjacent C-C bonds (avg. ~1.50 Å), whereas C-Cl bonds in 2-Chloro-6-methylpyrimidine-4-carboxylic acid are longer (~1.74 Å), reducing resonance stabilization .

Pharmacological Potential

- 5-Cyclopropanecarbonyl-2-methylpyridine :

Preliminary studies suggest utility as a kinase inhibitor due to the electrophilic carbonyl group, which facilitates interactions with ATP-binding pockets. - 5-Cyclopentyl-2-(4-methylphenyl)pyridine :

Used in ligand design for G-protein-coupled receptors (GPCRs), leveraging its bulky cyclopentyl group for selective binding .

Agrochemical Relevance

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Acts as a herbicide intermediate; its carboxylic acid group enhances soil mobility and bioavailability .

Biological Activity

5-Cyclopropanecarbonyl-2-methylpyridine is a compound of interest due to its potential biological activities, particularly as a selective inhibitor in various therapeutic contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Cyclopropanecarbonyl-2-methylpyridine is characterized by its pyridine ring substituted with a cyclopropanecarbonyl group at the 5-position and a methyl group at the 2-position. This specific arrangement contributes to its unique biological properties.

Inhibition of Kinases

Recent studies have highlighted the role of 5-Cyclopropanecarbonyl-2-methylpyridine as a selective inhibitor of certain kinases, particularly c-KIT and BCR-ABL. These kinases are implicated in various cancers, making their inhibition a potential therapeutic strategy.

- c-KIT Inhibition : The compound has demonstrated significant inhibitory activity against c-KIT, with reported GI50 values indicating effective concentration levels for cellular growth inhibition. For instance, modifications to the structure led to variations in potency, with some derivatives showing up to three-fold reductions in activity compared to the parent compound .

- BCR-ABL Inhibition : While maintaining c-KIT activity, structural alterations have shown that the compound can also affect BCR-ABL activity. This dual inhibition is crucial for treating conditions like chronic myeloid leukemia (CML) where both kinases are involved .

| Compound | c-KIT GI50 (μM) | BCR-ABL GI50 (μM) |

|---|---|---|

| Parent | 0.33 | >10 |

| Derivative A | 0.11 | 0.16 |

| Derivative B | 0.34 | >10 |

Case Study 1: Anticancer Activity

In a recent study involving various derivatives of 5-Cyclopropanecarbonyl-2-methylpyridine, researchers evaluated their efficacy against cancer cell lines. The results indicated that certain modifications enhanced selectivity and potency against resistant cancer strains.

- Methodology : The study utilized a combination of in vitro assays and structure-activity relationship (SAR) analyses to assess the biological impact of each derivative.

- Findings : Compounds with specific substitutions on the pyridine ring exhibited improved anticancer properties while reducing off-target effects on normal cells.

Case Study 2: Selectivity Profile

Another significant finding from research focused on the selectivity profile of 5-Cyclopropanecarbonyl-2-methylpyridine derivatives against other kinases such as JAK1 and JAK2.

- Results : The selectivity of these compounds was evaluated using biochemical assays, revealing that while some derivatives maintained high selectivity for c-KIT over JAK kinases, others displayed reduced selectivity profiles, which could influence their therapeutic use .

Research Findings

The ongoing exploration into the biological activity of 5-Cyclopropanecarbonyl-2-methylpyridine has yielded promising results:

- Potency Variations : Structural modifications can lead to significant changes in potency and selectivity against target kinases.

- Therapeutic Potential : The ability to inhibit multiple pathways involved in cancer progression suggests that this compound could be developed into a multi-target therapeutic agent.

- Future Directions : Continued research is needed to optimize the chemical structure for enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.